molecular formula C7H7Br2N B1529406 (2,5-Dibromophenyl)methanamine CAS No. 1214331-41-5

(2,5-Dibromophenyl)methanamine

Cat. No.: B1529406
CAS No.: 1214331-41-5
M. Wt: 264.94 g/mol
InChI Key: HUNQPBCFWHODKV-UHFFFAOYSA-N
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Description

(2,5-Dibromophenyl)methanamine: is an organic compound with the molecular formula C7H7Br2N. It is a derivative of phenylmethanamine, where two bromine atoms are substituted at the 2 and 5 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromophenyl)methanamine typically involves the bromination of phenylmethanamine. One common method is the direct bromination of phenylmethanamine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dibromophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2,5-Dibromophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic amines on biological systems. It can be used in the development of new drugs and in the study of enzyme interactions .

Medicine: Its brominated structure may impart unique biological activities, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of (2,5-Dibromophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the amine group play crucial roles in these interactions. The compound may act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

  • (2,4-Dibromophenyl)methanamine
  • (3,5-Dibromophenyl)methanamine
  • (2,6-Dibromophenyl)methanamine

Comparison: (2,5-Dibromophenyl)methanamine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromophenylmethanamines, the 2,5-substitution pattern may result in different steric and electronic effects, leading to distinct chemical and biological properties .

Properties

IUPAC Name

(2,5-dibromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNQPBCFWHODKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214331-41-5
Record name (2,5-dibromophenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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